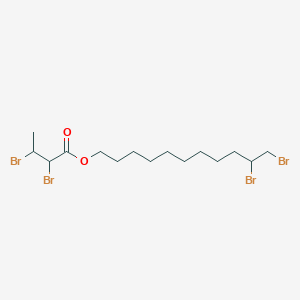
Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C_30H_38O_2 This compound is characterized by a cyclohexene ring substituted with two phenyl groups and a carboxylate ester group attached to a cyclododecyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with cyclododecanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br_2) or nitric acid (HNO_3).
Major Products Formed
Oxidation: Formation of cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylic acid.
Reduction: Formation of cyclododecyl 3,4-diphenylcyclohex-3-ene-1-methanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds such as:
Cyclohexyl 3,4-diphenylcyclohex-3-ene-1-carboxylate: Similar structure but with a cyclohexyl group instead of a cyclododecyl group.
Cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxamide: Similar structure but with an amide group instead of an ester group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
62544-75-6 |
|---|---|
Molecular Formula |
C31H40O2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
cyclododecyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C31H40O2/c32-31(33-28-20-14-6-4-2-1-3-5-7-15-21-28)27-22-23-29(25-16-10-8-11-17-25)30(24-27)26-18-12-9-13-19-26/h8-13,16-19,27-28H,1-7,14-15,20-24H2 |
InChI Key |
SRRJNIDFJWABNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)OC(=O)C2CCC(=C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14528238.png)
![5-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one](/img/structure/B14528253.png)

![Diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate](/img/structure/B14528261.png)







![Benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] phosphate](/img/structure/B14528288.png)

